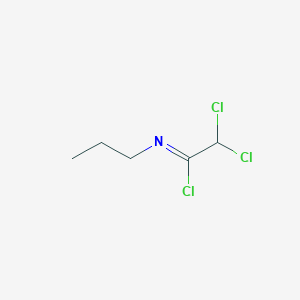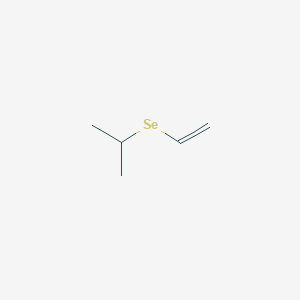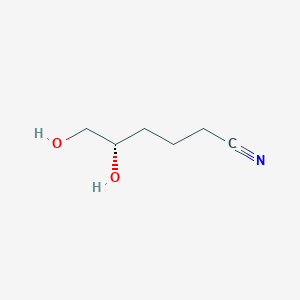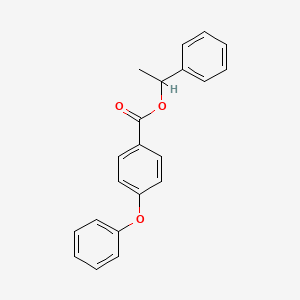![molecular formula C21H28N2O5 B14353853 Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone CAS No. 90275-83-5](/img/structure/B14353853.png)
Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone: is an organic compound with a complex structure that includes two hydroxyethyl groups attached to an amino group, which is further connected to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone typically involves the reaction of 4-aminobenzoic acid with ethylene oxide to introduce the hydroxyethyl groups . The intermediate product, methyl 4-(bis(2-hydroxyethyl)amino)benzoate, is then further reacted to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The hydroxyethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone: has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone involves its interaction with molecular targets through its functional groups. The hydroxyethyl and amino groups can form hydrogen bonds and other interactions with target molecules, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone: can be compared with similar compounds such as:
- Bis{4-[bis(2-chloroethyl)amino]phenyl}methanone
- Bis{4-[(2-hydroxyethyl)(methyl)amino]phenyl}methanone
- Bis{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}methanone
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications. The unique combination of hydroxyethyl and amino groups in This compound
Propiedades
Número CAS |
90275-83-5 |
|---|---|
Fórmula molecular |
C21H28N2O5 |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
bis[4-[bis(2-hydroxyethyl)amino]phenyl]methanone |
InChI |
InChI=1S/C21H28N2O5/c24-13-9-22(10-14-25)19-5-1-17(2-6-19)21(28)18-3-7-20(8-4-18)23(11-15-26)12-16-27/h1-8,24-27H,9-16H2 |
Clave InChI |
RZXYUCOZNSIHQJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)N(CCO)CCO)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



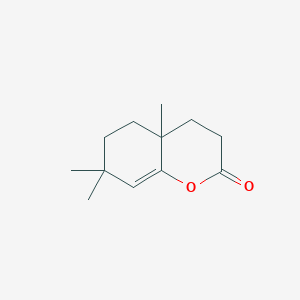
![4-Fluorophenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate](/img/structure/B14353788.png)

![1-Ethenyl-2-methyl-4-[1-(3-methylphenyl)ethyl]benzene](/img/structure/B14353795.png)

![4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]benzenesulfonamide](/img/structure/B14353806.png)
![1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one](/img/structure/B14353836.png)
